molecular formula C15H10F4O B1327934 3'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898777-94-1

3'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No. B1327934
M. Wt: 282.23 g/mol
InChI Key: KLBQBXGRTWHYOW-UHFFFAOYSA-N
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Description

“3’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone” is a chemical compound with the molecular formula C15H10F4O . It has a molecular weight of 282.24 .


Molecular Structure Analysis

The InChI code for “3’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone” is 1S/C15H10F4O/c16-11-3-1-2-10 (8-11)14 (20)5-4-9-6-12 (17)15 (19)13 (18)7-9/h1-3,6-8H,4-5H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The boiling point of “3’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone” is predicted to be 356.8±42.0 °C . Its density is predicted to be 1.312±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Antipathogenic Activity

Research demonstrates the synthesis of various acylthioureas, including derivatives with 3,4,5-trifluorophenyl, which were tested for their interaction with bacterial cells. These compounds, including those related to 3'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone, showed significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm growth capabilities. This suggests potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Fluorination in Polythiophenes

Another study explored the synthesis and electronic properties of 3-Fluoro-4-hexylthiophene, related to 3'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone, revealing its utility in tuning the electronic properties of conjugated polythiophenes. The study's findings are pivotal in understanding the role of fluorination in influencing the electronic behavior of polythiophene-based materials, which are crucial in electronic applications (Gohier, Frère, & Roncali, 2013).

Photostability and Spectroscopic Enhancement

The synthesis of fluorinated fluorophores is another area of interest. Fluorination, including structures similar to 3'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone, enhances photostability and improves spectroscopic properties. This research provides insights into scalable access to fluorinated analogues of fluorescein, rhodamine, and other derivatives, indicating its potential in developing novel fluorinated fluorophores with tunable absorption and emission spectra (Woydziak, Fu, & Peterson, 2012).

Polymer Engineering and Synthesis

Research on the synthesis of novel poly(arylene ether)s based on fluoro derivatives, akin to 3'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone, revealed their high thermal stability and good solubility in a range of organic solvents. This study underscores the significance of such fluoro derivatives in polymer science, particularly in engineering polymers with desirable physical properties for industrial applications (Salunke, Ghosh, & Banerjee, 2007).

Future Directions

The future directions for “3’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone” would depend on the specific field of study or application. For instance, in the field of organic synthesis, it could be used to develop new synthetic methods or in the synthesis of novel organic compounds .

properties

IUPAC Name

1-(3-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O/c16-11-3-1-2-10(8-11)14(20)5-4-9-6-12(17)15(19)13(18)7-9/h1-3,6-8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBQBXGRTWHYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645009
Record name 1-(3-Fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone

CAS RN

898777-94-1
Record name 1-Propanone, 1-(3-fluorophenyl)-3-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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